2-Methyl-3-(pyridin-4-yl)propan-1-amine
Overview
Description
2-Methyl-3-(pyridin-4-yl)propan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22086 g/mol . . This compound is characterized by the presence of a pyridine ring attached to a propanamine chain with a beta-methyl group.
Preparation Methods
The synthesis of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves several steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and reduced amine compounds.
Scientific Research Applications
2-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .
Comparison with Similar Compounds
2-Methyl-3-(pyridin-4-yl)propan-1-amine can be compared with other similar compounds, such as:
4-Pyridinepropanamine: Lacks the beta-methyl group, which may affect its reactivity and biological activity.
2-Methyl-3-(pyridin-4-yl)propylamine: A structural isomer with different spatial arrangement, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
140693-19-2 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-3-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-2-4-11-5-3-9/h2-5,8H,6-7,10H2,1H3 |
InChI Key |
DOHBWNHTMAUNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=NC=C1)CN |
Canonical SMILES |
CC(CC1=CC=NC=C1)CN |
Synonyms |
4-Pyridinepropanamine,beta-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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